![molecular formula C3H6S3 B3050028 Dimethyl trithiocarbonate CAS No. 2314-48-9](/img/structure/B3050028.png)
Dimethyl trithiocarbonate
Overview
Description
Dimethyl trithiocarbonate is an organic compound with the chemical formula S=C(SCH3)2. It is a methyl ester of trithiocarbonic acid and belongs to a subcategory of esters called thioesters .
Synthesis Analysis
This compound has been employed as key precursors, intermediates, or protecting groups for thiol functionality in organic synthesis . One synthesis starts from thiophosgene as described in this simplified equation: CSCl2 + 2 CH3SH → CS(SCH3)2 + 2 HCl . Alternatively, it can be prepared by treating carbon disulfide with aqueous base, a phase transfer reagent, and methyl iodide .Molecular Structure Analysis
The molecular structure of this compound is S=C(SCH3)2. It is a sulfur analog of dimethyl carbonate O=C(OCH3)2, where all three oxygen atoms are replaced with sulfur atoms .Chemical Reactions Analysis
This compound has been employed as key precursors, intermediates, or protecting groups for thiol functionality in organic synthesis . It has been used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives .Physical And Chemical Properties Analysis
This compound is a yellow liquid with a strong and unpleasant odor . It has a density of 1.254 g/mL at 25 °C , a melting point of -3 °C , and a boiling point of 101-102 °C at 16 hPa .Scientific Research Applications
1. Analytical Chemistry Applications
Potassium trithiocarbonate has been utilized in the analytical determination of thiuram disulphides, particularly in dimethylformamide-water media. This method, based on the reductive cleavage of disulphide linkages, is significant for its simplicity, accuracy, and wide applicability in analyzing thiuram disulphide-dithiocarbamate mixtures (Verma, Sidhu, & Sood, 1982).
2. Polymer Synthesis
Dimethyl trithiocarbonate plays a critical role in the synthesis of novel polymers. It has been used as a chain transfer agent in RAFT polymerizations, enabling the creation of polymers with controllable molecular weights and narrow molecular weight distributions. This application is pivotal in the development of materials like H-shaped block copolymers (Liu & Pan, 2005).
3. Reaction Pathway Studies
Research into the reaction pathways involving this compound has provided insights into the formation mechanisms of certain by-products in organic synthesis. Such studies are fundamental in clarifying the mechanisms of this compound formation and its role in complex chemical reactions (Tomita & Nagano, 1972).
4. Material Science
Dimethacrylate trithiocarbonate, synthesized using this compound, has been used as a dynamic covalent cross-linker in PMMA and PSt gels. This application is notable for demonstrating the ability of these gels to reorganize and adapt to swelling processes, highlighting the potential of this compound derivatives in creating reprocessable and self-repairing materials (Nicolaÿ, Kamada, Wassen, & Matyjaszewski, 2010).
5. Solid-State Nuclear Magnetic Resonance
In the field of nuclear magnetic resonance, this compound has been studied for its 13C chemical shift tensor principal values. These studies contribute to our understanding of the molecular structures and interactions in various solid-state environments, enriching the knowledge base in spectroscopic analysis (Stueber & Grant, 2002).
6. Polymerization Mechanisms
This compound derivatives have been utilized in reversible addition fragmentation chain transfer (RAFT) polymerizations. This research aids in understanding the mechanisms of RAFT polymerization and the potential for creating polymers with specific end-group functionalities (Postma, Davis, Evans, Li, Moad, & O'shea, 2006).
Mechanism of Action
. . .
Mode of Action
It is known that the compound interacts with its targets, likely enzymes or proteins, by forming a covalent bond between the sulfur atoms of its own molecule and the active site of the protein . This interaction can lead to changes in the function of the target protein, potentially altering its activity or function.
Biochemical Pathways
It is used in the preparation of various compounds, indicating that it may play a role in several biochemical reactions . For instance, it is used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives, in the generation of tris(organothiyl)methyl radicals, and in the preparation of β-oxodithiocarboxylates .
Result of Action
Given its use in the preparation of various compounds, it is likely that its action results in the formation of new chemical structures .
Action Environment
It is known that dimethyl trithiocarbonate is a combustible compound . Upon catching fire, irritating, suffocating, and toxic gases are released, like carbon oxides and sulfur oxides . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental conditions such as temperature and the presence of ignition sources.
Safety and Hazards
Future Directions
The Dimethyl Trithiocarbonate Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving this compound products, enhancing their efficiency and versatility across various industries .
properties
IUPAC Name |
bis(methylsulfanyl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWMXKTYXNMSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177710 | |
Record name | Dimethyl trithiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2314-48-9 | |
Record name | Dimethyl trithiocarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2314-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl trithiocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl trithiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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